
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is a tetrapeptide composed of the amino acids tyrosine, alanine, isoleucine, and threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Its unique sequence and structure allow it to participate in specific biochemical interactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (L-threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-isoleucine) is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-alanine and L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Quality Control: Mass spectrometry and amino acid analysis are employed to confirm the peptide’s identity and purity.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified forms of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced peptide forms.
Substitution: Alkylated or acylated peptide derivatives.
科学的研究の応用
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its ability to form self-assembling nanostructures and hydrogels.
作用機序
The mechanism of action of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. Its molecular targets include:
Enzymes: Can be substrates for proteases or kinases.
Receptors: May interact with cell surface receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-serine
- L-Tyrosyl-L-alanyl-L-leucyl-L-threonine
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-valine
Uniqueness
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is unique due to its specific sequence, which imparts distinct biochemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specialized applications.
特性
CAS番号 |
845509-99-1 |
|---|---|
分子式 |
C22H34N4O7 |
分子量 |
466.5 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H34N4O7/c1-5-11(2)17(21(31)26-18(13(4)27)22(32)33)25-19(29)12(3)24-20(30)16(23)10-14-6-8-15(28)9-7-14/h6-9,11-13,16-18,27-28H,5,10,23H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)(H,32,33)/t11-,12-,13+,16-,17-,18-/m0/s1 |
InChIキー |
RXWNNTNUPFLYBF-BXLPEHKBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
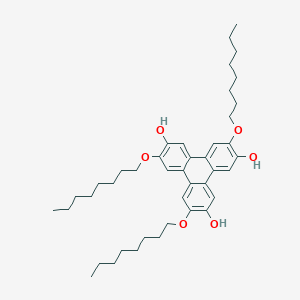
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

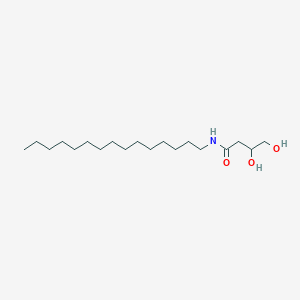
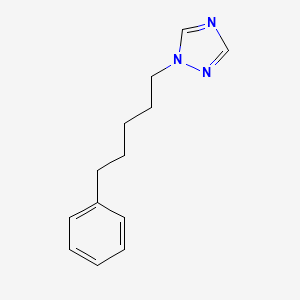
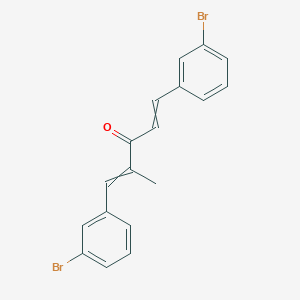
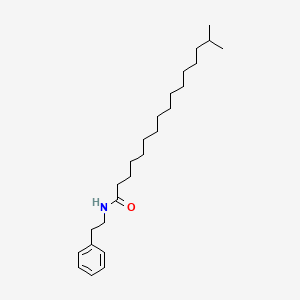
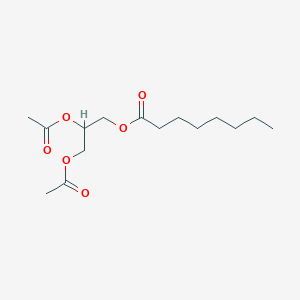
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)
![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
